2-Chloro-4-nitrophényl-β-D-galactopyranoside

Vue d'ensemble

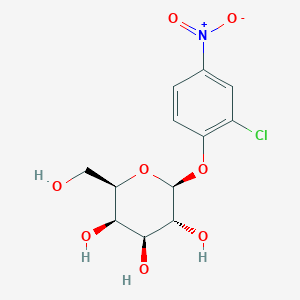

Description

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a chromogenic substrate commonly used in molecular biology research to detect and measure the activity of beta-galactosidase . This compound is particularly valuable in enzyme assays due to its ability to produce a color change upon enzymatic cleavage, making it a useful tool for various biochemical applications .

Applications De Recherche Scientifique

Enzyme Kinetics Studies

CNP-Gal serves as a substrate in enzyme kinetics studies to investigate the catalytic properties of β-galactosidase. Researchers can measure the rate of reaction and determine kinetic parameters such as and by monitoring the absorbance changes as the substrate is hydrolyzed.

Molecular Biology

In molecular biology, CNP-Gal is employed to detect and quantify β-galactosidase activity in various biological samples, including bacterial cultures and tissue extracts. This application is pivotal in gene expression studies where β-galactosidase serves as a reporter enzyme.

Medical Diagnostics

CNP-Gal is utilized in diagnostic assays to identify and quantify β-galactosidase activity, which can indicate certain metabolic disorders, such as galactosemia. The ability to measure enzyme activity provides insights into the metabolic state of patients.

Biosensor Development

The compound is integral in developing biosensors for detecting β-galactosidase activity in environmental and food samples. These biosensors offer rapid and sensitive detection methods, enhancing food safety and environmental monitoring.

Case Studies

- Detection of Enzyme Activity in Bacterial Cultures : A study demonstrated the use of CNP-Gal to assess β-galactosidase activity in genetically modified Escherichia coli strains, revealing insights into gene expression regulation under different growth conditions.

- Clinical Diagnostics : Research involving patients with suspected galactosemia utilized CNP-Gal-based assays to measure β-galactosidase levels, providing critical diagnostic information that guided treatment decisions.

- Environmental Monitoring : A biosensor developed using CNP-Gal successfully detected β-galactosidase activity in wastewater samples, indicating potential contamination from lactose-rich sources.

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, resulting in the production of 2-chloro-4-nitrophenol and β-D-galactopyranosylmaltose .

Biochemical Pathways

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase is a key step in the Leloir pathway , a metabolic pathway responsible for the breakdown and synthesis of galactose .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside by β-galactosidase results in the release of 2-chloro-4-nitrophenol, a yellow compound that can be measured at a wavelength of 405-420 nm . This reaction is often used in research settings to measure the activity of β-galactosidase .

Action Environment

The action of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the stability of the compound. It’s recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-galactopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase . This reaction results in the cleavage of the glycosidic bond, releasing 2-chloro-4-nitrophenol and beta-D-galactose .

Common Reagents and Conditions

The enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is typically carried out in an aqueous buffer solution at a pH optimal for beta-galactosidase activity, usually around pH 7.0 . The reaction is conducted at a temperature that supports enzyme stability and activity, often around 37°C .

Major Products Formed

The major products formed from the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside are 2-chloro-4-nitrophenol and beta-D-galactose . The release of 2-chloro-4-nitrophenol results in a color change, which can be quantitatively measured to determine enzyme activity .

Comparaison Avec Des Composés Similaires

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside can be compared with other chromogenic substrates used for detecting beta-galactosidase activity, such as:

4-Nitrophenyl-beta-D-galactopyranoside: This compound also produces a color change upon enzymatic cleavage but lacks the chloro substituent, which can affect its reactivity and detection sensitivity.

2-Nitrophenyl-beta-D-galactopyranoside: Similar to 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside, this compound has a nitro group but lacks the chloro substituent, resulting in different enzymatic properties and applications.

4-Methylumbelliferyl-beta-D-galactopyranoside: This substrate produces a fluorescent product upon cleavage, offering an alternative detection method for beta-galactosidase activity.

The unique combination of the chloro and nitro groups in 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside provides distinct advantages in terms of detection sensitivity and specificity, making it a valuable tool in various research applications .

Activité Biologique

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside (CNG) is a synthetic compound that serves as a substrate for the enzyme β-galactosidase. This article delves into its biological activity, enzymatic interactions, and potential applications in biochemical research.

CNG is characterized by its molecular formula and a molecular weight of approximately 276.68 g/mol. It is a white crystalline solid, soluble in water, and exhibits a high absorption coefficient, making it particularly useful in spectrophotometric assays. The compound can be hydrolyzed by β-galactosidase to yield galactose and 4-chloro-2-nitrophenol, the latter of which is chromogenic and can be detected at a wavelength of 420 nm.

The primary biological activity of CNG lies in its role as a substrate for β-galactosidase. This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides, which is crucial for lactose metabolism in various organisms. CNG mimics lactose but does not induce the lac operon, which limits its use as an inducer in genetic studies.

Enzymatic Hydrolysis

The enzymatic reaction can be summarized as follows:

The release of 4-chloro-2-nitrophenol results in a yellow color change, allowing for quantification through colorimetric assays.

Enzyme Kinetics

Studies have demonstrated that CNG exhibits competitive inhibition properties against β-galactosidase from various sources, including Escherichia coli and Aspergillus oryzae. The inhibition constants (K_i) for CNG have been reported in the low nanomolar range (12–56 nM), indicating its potency as an inhibitor in enzyme assays .

Comparative Analysis with Other Substrates

A comparative study evaluated CNG alongside other aryl-β-D-galactopyranosides, such as 2-nitrophenyl-β-D-galactopyranoside (ONPG). Results indicated that CNG's high absorption coefficient renders it superior for assays conducted under acidic conditions, where traditional substrates may fail due to lower solubility or stability .

Applications in Biochemical Research

CNG is widely utilized in biochemical assays to measure β-galactosidase activity. Its colorimetric properties make it suitable for various applications, including:

- Lactose Detection : CNG can be employed to quantify residual lactose in food products, particularly lactose-free variants where accurate measurement is critical.

- Enzyme Activity Assays : It serves as a reliable substrate for studying enzyme kinetics and mechanisms involving β-galactosidases from different sources.

Data Tables

Below are summarized findings from various studies on the biological activity of CNG:

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432385 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123706-60-5 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.